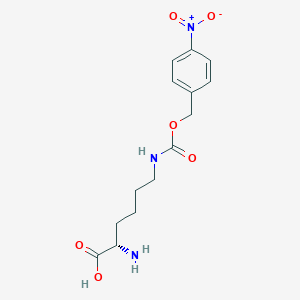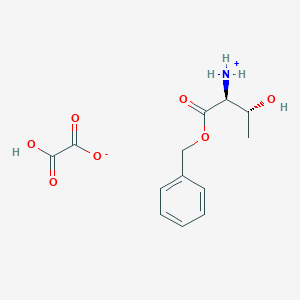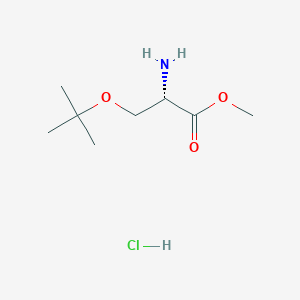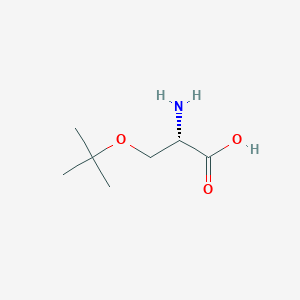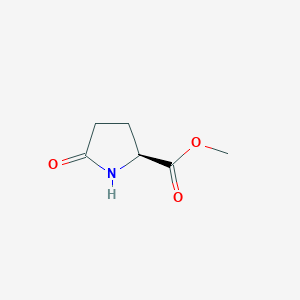
(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide
Descripción general
Descripción
(S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide, or (S)-AMV, is a compound derived from the amino acid valine and is a potential therapeutic agent for a variety of diseases. It has been studied for its structure-activity relationship, mechanism of action, and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enzyme Activity Assays
H-LEU-AMC is commonly used as a substrate to measure the activity of leucine aminopeptidase . This enzyme plays a crucial role in protein degradation and is abundant in natural aquatic systems. By quantifying the fluorescence released upon enzymatic cleavage, researchers can determine the enzyme’s activity levels.
Protein Hydrolysis Studies
Due to its role as a substrate for proteolytic enzymes, H-LEU-AMC is instrumental in studying protein hydrolysis . Bacteria utilize this process to break down proteins into amino acids, which is essential for their nutrition and metabolism.
Fluorescence-Based Soil Assays
H-LEU-AMC can be used in soil assays to assess microbial activity . The fluorescence emitted upon hydrolysis by soil microorganisms provides insights into the soil’s health and the microbial processes occurring within it.
Pharmaceutical Research
In pharmaceutical research, H-LEU-AMC is used to screen for inhibitors or activators of leucine aminopeptidase . This can lead to the development of new drugs that target this enzyme, which is implicated in various diseases.
Environmental Monitoring
The compound’s sensitivity to enzymatic activity makes it a valuable tool for environmental monitoring . It can be used to detect changes in microbial populations and enzyme activities in response to pollutants or other environmental stressors.
Educational Purposes
H-LEU-AMC serves as an excellent teaching tool in biochemistry and molecular biology courses . Its clear and observable fluorescence change upon enzymatic action allows students to visually grasp the concepts of enzyme-substrate interactions.
Mecanismo De Acción
Target of Action
H-LEU-AMC, also known as (S)-2-Amino-4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or 7-Leucylamido-4-methylcoumarin, is a fluorogenic peptidyl substrate . Its primary target is Leucine Aminopeptidase (LAP) , an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
H-LEU-AMC interacts with its target, Leucine Aminopeptidase, by serving as a substrate analog . Upon hydrolysis by the protease, H-LEU-AMC releases a strongly fluorescent group, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be easily detected at Ex/Em = 350/430nm .
Biochemical Pathways
The biochemical pathway primarily affected by H-LEU-AMC involves the hydrolysis of proteins by leucine aminopeptidase . The compound serves as a substrate for this enzyme, and upon hydrolysis, it releases the fluorescent AMC group . This process is fundamental to the protein degradation mechanisms employed by bacteria .
Pharmacokinetics
It is soluble in methanol , which suggests that it could be well-absorbed in biological systems. The compound is typically stored at -20°C , indicating that it is stable under low temperatures.
Result of Action
The primary result of H-LEU-AMC’s action is the release of the fluorescent AMC group upon hydrolysis by leucine aminopeptidase . This fluorescence serves as a marker for the activity of the enzyme, allowing researchers to easily monitor and measure the enzyme’s activity .
Action Environment
The action of H-LEU-AMC is influenced by environmental factors such as temperature and light exposure . The compound is typically stored at -20°C and should be protected from light . These conditions help maintain the stability and efficacy of the compound. Furthermore, the compound’s fluorescence, a key aspect of its function, can be easily detected in an aqueous environment .
Propiedades
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIHRZANUVJS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216678 | |
| Record name | 7-Leucylamido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66447-31-2 | |
| Record name | L-Leucine-7-amido-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66447-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Leucylamido-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066447312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Leucylamido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



